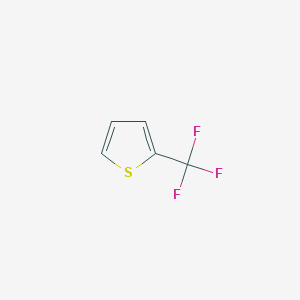

1-(ジフルオロメチル)-3-フルオロベンゼン

説明

The compound "1-(Difluoromethyl)-3-fluorobenzene" is a fluorinated aromatic compound that is part of a broader class of chemicals with varying degrees of fluorination. These compounds are of interest due to their unique chemical and physical properties, which make them suitable for various applications, including organometallic chemistry, catalysis, and material science .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as "1-(Difluoromethyl)-3-fluorobenzene," can be achieved through electrochemical fluorination, as demonstrated in the fluorination of trifluoromethylbenzenes. This process involves the use of a platinum anode and results in a range of fluorinated products, including difluoro derivatives . Additionally, the substitution of fluorine atoms with other functional groups, such as the dimethylphosphanyl group, has been performed on difluorobenzene derivatives, indicating the potential for further functionalization of such compounds .

Molecular Structure Analysis

The molecular structure of fluorobenzene derivatives is influenced by the number and position of fluorine atoms on the aromatic ring. The presence of fluorine atoms affects the electron density and the ability of the benzene ring to participate in π-electron donation, which in turn influences the binding strength to metal centers in organometallic complexes . The substitution patterns and degree of fluorination are crucial in determining the reactivity and interaction of these molecules with other chemical species.

Chemical Reactions Analysis

Fluorobenzene derivatives, including "1-(Difluoromethyl)-3-fluorobenzene," can undergo various chemical reactions, such as C-H and C-F bond activation, when exposed to reactive transition metal complexes. These reactions can be exploited in organic synthesis, providing opportunities for the creation of novel compounds and materials . The reactivity of different fluorinated benzenes can vary significantly, with some demonstrating greater chemical inertness than others.

Physical and Chemical Properties Analysis

The physical properties of fluorobenzene derivatives are influenced by their molecular core structure and the length of any substituent chains. For instance, the temperature range of the nematic phase in liquid crystals can be affected by the type of ring (cyclohexyl vs. phenyl) and the degree of fluorination. The intermolecular distances, molecular lengths, and optical anisotropy are also impacted by these factors. The density and orientational order parameters of these compounds can provide insights into their potential applications in display technologies and other areas .

科学的研究の応用

医薬品化学における後期段階ジフルオロメチル化

1-(ジフルオロメチル)-3-フルオロベンゼン: は、医薬品の開発において重要なプロセスである後期段階ジフルオロメチル化に使用されます。ジフルオロメチル基は、–OH および –SH 基と等電子性かつ等極性であり、疎水性水素結合ドナーとなります。 この特性は、薬物設計において不可欠な代謝安定性と疎水性などの化合物の物理的特性を修飾するために利用されています .

フッ素化芳香族化合物の合成

この化合物は、フッ素化芳香族分子の合成における前駆体として役立ちます。これらの分子は、強化された安定性と独特の反応性プロファイルにより、農薬や材料科学など、さまざまな分野で重要です。 フッ素原子の導入は、分子の生物活性を大幅に変える可能性があります .

光触媒反応

1-(ジフルオロメチル)-3-フルオロベンゼン: は、光触媒反応、特に芳香族化合物と脂肪族多重 C–C 結合のジフルオロメチル化に関与しています。 これらの反応は、温和で環境に優しい条件下で行われ、グリーンケミストリーの取り組みにも貢献しています .

画像化剤の開発

この化合物は、医療診断用の画像化剤の開発に使用されています。 元の構造を変更せずに複雑な分子にジフルオロメチル基を導入できることから、MRI やその他の画像化技術で使用される造影剤の作成に役立ちます .

農薬研究

農薬研究では、1-(ジフルオロメチル)-3-フルオロベンゼン は、害虫や病原体に対する効力と選択性を高めながら、環境への影響を軽減する、改善された特性を備えた化合物を合成するために使用されます。 ジフルオロメチル基は、これらの化合物の生物活性を高めます .

材料科学への応用

この化合物は、溶媒に対する高い耐性と熱安定性で知られる、特定のフッ素化構造を持つ材料の合成に役割を果たします。 このような材料は、コーティング、特殊プラスチック、電子デバイスなど、さまざまな用途で使用されています .

作用機序

将来の方向性

特性

IUPAC Name |

1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCXLEHVIIUYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375619 | |

| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26029-52-7 | |

| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-(difluoromethyl)-3-fluorobenzene produced through electrochemical fluorination?

A1: 1-(Difluoromethyl)-3-fluorobenzene (3c) is produced through the electrochemical fluorination of difluoromethylbenzene (1c) in a solution of Et4NF.mHF (where Et = C2H5 and m = 3.5 or 4.0) using a platinum anode. The reaction is carried out at a potential of 1.9-2.7 V vs Ag/Ag+ (0.01 mol dm-3). Importantly, the fluorination of 1c occurs exclusively on the benzene ring, leading to the formation of three isomers: 1-(difluoromethyl)-2-fluorobenzene (2c), 1-(difluoromethyl)-3-fluorobenzene (3c), and 1-(difluoromethyl)-4-fluorobenzene (4c). These isomers are the primary products of this reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)